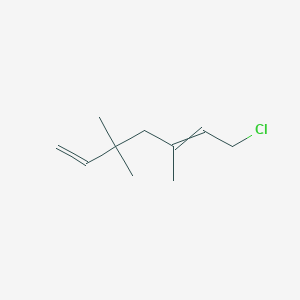
7-Chloro-3,3,5-trimethylhepta-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3,3,5-trimethylhepta-1,5-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and multiple methyl groups attached to a hepta-diene backbone. This compound falls under the category of alkenes, specifically dienes, due to the presence of two double bonds in its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3,5-trimethylhepta-1,5-diene typically involves the chlorination of 3,3,5-trimethylhepta-1,5-diene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3,3,5-trimethylhepta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Participate in addition reactions to form halogenated products.
Oxidizing Agents (e.g., KMnO4, O3): Used for oxidation of double bonds.
Major Products Formed
Halogenated Alkenes: Formed through electrophilic addition of halogens.
Alcohols and Ketones: Result from oxidation reactions.
Applications De Recherche Scientifique
7-Chloro-3,3,5-trimethylhepta-1,5-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Chloro-3,3,5-trimethylhepta-1,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with other molecules. The presence of the chlorine atom and double bonds allows for diverse chemical reactivity, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethyl-1,5-heptadiene: Similar structure but lacks the chlorine atom.
1,3-Butadiene: A simpler diene with two double bonds but no chlorine or methyl groups.
Uniqueness
7-Chloro-3,3,5-trimethylhepta-1,5-diene is unique due to the presence of both a chlorine atom and multiple methyl groups, which confer distinct chemical properties and reactivity compared to other dienes .
Propriétés
Numéro CAS |
78076-27-4 |
|---|---|
Formule moléculaire |
C10H17Cl |
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
7-chloro-3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(3,4)8-9(2)6-7-11/h5-6H,1,7-8H2,2-4H3 |
Clé InChI |
KFAMRERRTWCPBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCl)CC(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
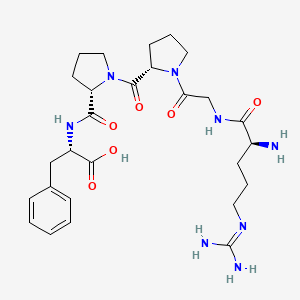

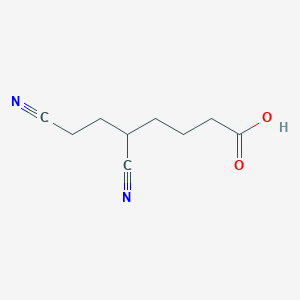
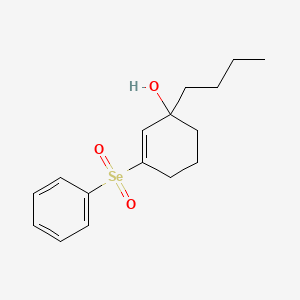
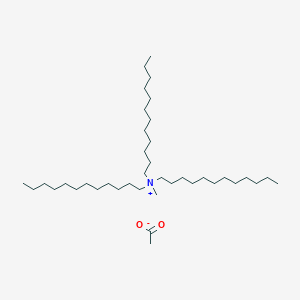
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
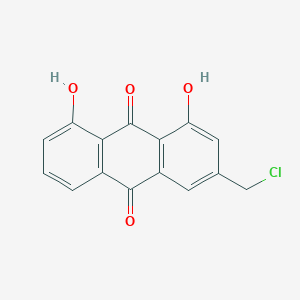
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
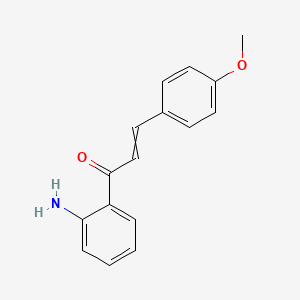
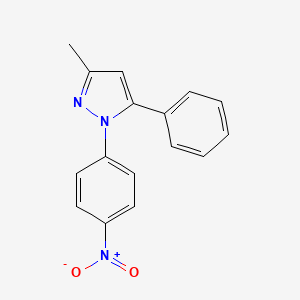
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

